2-Methylthiophen-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylthiophen-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-5(6)2-3-7-4/h2-3H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPBFKPKSAUFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Methylthiophen 3 Amine
Reactions Involving the Amine Functional Group
The lone pair of electrons on the nitrogen atom of the amine group makes it a potent nucleophile and a site for various chemical modifications.
Acylation: 2-Methylthiophen-3-amine readily undergoes acylation with acylating agents such as acyl chlorides and acid anhydrides to form the corresponding amides. This reaction is a common strategy for protecting the amine group or for introducing new functional moieties. The reaction proceeds through nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent. These reactions can often be performed under catalyst- and solvent-free conditions, offering an efficient and environmentally friendly approach. For instance, the acetylation of amines with acetic anhydride (B1165640) can proceed smoothly at elevated temperatures.
A plausible mechanism for the acylation of amines involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl group of the acetic anhydride, leading to an adduct that subsequently eliminates acetic acid to yield the final amide product. mdpi.com
Alkylation: The alkylation of this compound with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, controlling the degree of alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the primary amine, leading to over-alkylation. masterorganicchemistry.com The reaction typically follows an S_N2 mechanism, where the amine acts as the nucleophile. To achieve selective mono-alkylation, specific strategies such as reductive amination or the use of "hydrogen-borrowing" catalysis can be employed. masterorganicchemistry.comnih.gov The formation of quaternary ammonium salts is more likely when using an excess of a highly reactive alkyl halide like methyl iodide in a process known as exhaustive methylation. masterorganicchemistry.com
| Reaction Type | Reagent | Product Type | Notes |
| Acylation | Acyl Chloride/Acid Anhydride | Amide | Often used for protection or functionalization. |
| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Over-alkylation is a common issue. |
| Exhaustive Methylation | Excess Methyl Iodide | Quaternary Ammonium Salt | A method to ensure complete alkylation. |
This compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. ijcrt.orgyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the carbon-nitrogen double bond is a key feature of this transformation.
Schiff bases derived from aminothiophenes are of significant interest due to their coordination chemistry and potential biological activities. ijcrt.orgnih.gov For example, a Schiff base synthesized from 2-picolyl amine and 5-methyl thiophene-2-carboxaldehyde has been reported, and its coordination with metal ions like Cu(II) and Zn(II) was investigated. ijcrt.org
| Reactant 1 | Reactant 2 | Product | Reaction Condition |
| This compound | Aldehyde/Ketone | Schiff Base (Imine) | Acid catalysis, often with reflux. |
| 2-picolyl amine | 5-methyl thiophene-2-carboxaldehyde | N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine | Reflux in ethanol (B145695). ijcrt.org |
As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. organic-chemistry.org This reaction converts the amino group into a diazonium salt. Aryl diazonium salts are valuable synthetic intermediates due to the excellent leaving group ability of molecular nitrogen (N₂). libretexts.org
These diazonium salts can then undergo a variety of coupling reactions. Azo coupling, for instance, involves the reaction of the diazonium salt with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound, which are often colored and used as dyes. dergipark.org.tr
| Reaction | Reagents | Intermediate/Product | Key Features |
| Diazotization | NaNO₂, Strong Acid (e.g., HCl) | Thiophenyldiazonium salt | Reaction is conducted at low temperatures (0-5 °C). |
| Azo Coupling | Diazonium salt, Electron-rich aromatic compound | Azo compound | Forms a nitrogen-nitrogen double bond, often resulting in colored compounds. |
The amine group of this compound is inherently nucleophilic and can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. In these reactions, the amine acts as the nucleophile, displacing a leaving group from the electrophile. As previously discussed in the context of alkylation, this can lead to a mixture of primary, secondary, tertiary, and quaternary ammonium salts. youtube.comyoutube.com The propensity for multiple substitutions arises because the product of the initial substitution (a secondary amine) is often more nucleophilic than the starting primary amine. libretexts.org
To control the reaction and favor the formation of a primary amine product, the Gabriel synthesis offers an alternative route. This method utilizes potassium phthalimide (B116566) as an ammonia (B1221849) surrogate, which undergoes nucleophilic substitution with an alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine. libretexts.org
Reactivity of the Thiophene (B33073) Ring System
The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.
The thiophene ring in this compound is activated towards electrophilic aromatic substitution (EAS) by both the amino and methyl groups. The amino group is a strong activating group, while the methyl group is a weaker activating group. In general, electrophilic substitution on the thiophene ring occurs preferentially at the C2 and C5 positions due to the ability of the sulfur atom to stabilize the cationic intermediate. wikipedia.org
Given the substitution pattern of this compound, the directing effects of the existing substituents must be considered. The powerful activating and ortho-, para-directing amino group at the C3 position will strongly influence the regioselectivity of incoming electrophiles. The methyl group at the C2 position also directs to its ortho and para positions. The interplay of these directing effects will determine the final position of substitution. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. total-synthesis.com For instance, bromination of thiophene is significantly faster than that of benzene. wikipedia.org
| Reaction | Typical Reagents | Electrophile | Expected Product |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Nitro-2-methylthiophen-3-amine |
| Bromination | Br₂, FeBr₃ | Br⁺ | Bromo-2-methylthiophen-3-amine |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 2-Methyl-3-aminothiophene sulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acyl-2-methylthiophen-3-amine |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | R⁺ | Alkyl-2-methylthiophen-3-amine |
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic aromatic substitution (SNAr) on a thiophene ring is a significant pathway for its functionalization. nih.gov Unlike electrophilic substitution, SNAr reactions require the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. nih.govmasterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov
In the context of this compound, the amino (-NH₂) and methyl (-CH₃) groups are both electron-donating, which deactivates the thiophene ring towards nucleophilic attack. Therefore, direct NAS on the unsubstituted this compound is generally unfavorable. However, SNAr reactions can be performed on derivatives of the parent compound that have been modified to include potent EWGs, such as nitro (-NO₂) or cyano (-CN) groups.
For instance, studies on nitro-substituted thiophenes have shown that they readily undergo NAS with various nucleophiles, including amines. nih.govrsc.org The kinetics of these reactions are influenced by the solvent, with ionic liquids showing rate acceleration compared to conventional organic solvents. nih.gov Theoretical studies on 2-methoxy-3-X-5-nitrothiophenes (where X is an EWG) reacting with pyrrolidine (B122466) confirm a stepwise mechanism where the nucleophile adds to the C2 position, followed by the elimination of the leaving group. nih.gov
In a related synthetic application, a 4-chloro-thienopyrimidine derivative, synthesized from a 2-aminothiophene precursor, undergoes nucleophilic aromatic substitution where the chlorine atom is displaced by an aromatic amine. nih.gov This demonstrates that while the initial aminothiophene is not reactive towards NAS, its derivatives can be key intermediates in SNAr processes.
Table 1: Examples of Nucleophilic Aromatic Substitution on Thiophene Derivatives
| Thiophene Substrate | Nucleophile | Product | Conditions |
|---|---|---|---|
| 2-L-5-nitrothiophenes | Pyrrolidine, Piperidine (B6355638) | 2-Amino-5-nitrothiophenes | Room-temperature ionic liquids |
| 2-methoxy-3-nitrothiophen | Pyrrolidine, Piperidine | 2-Amino-3-nitrothiophenes | Methanol or Benzene |
Oxidation Reactions of the Thiophene Ring and Sulfur Atom
The thiophene ring, while aromatic, can undergo oxidation at either the sulfur atom or the carbon-carbon double bonds. The outcome of the oxidation is highly dependent on the oxidant used and the substitution pattern on the ring. Oxidation can lead to the formation of thiophene-S-oxides (sulfoxides) and thiophene-S,S-dioxides (sulfones), or in some cases, ring-opened products. wikipedia.orgnih.gov
Oxidation of the sulfur atom in thiophene derivatives can be achieved using reagents like hydrogen peroxide, often catalyzed by methyltrioxorhenium(VII). nih.gov This process occurs stepwise, first forming the sulfoxide (B87167), which can then be further oxidized to the corresponding sulfone. nih.gov Thiophene-S-oxides are generally unstable and can undergo Diels-Alder-type dimerization unless sterically hindered by bulky substituents at the 2- and 5-positions. nih.gov The rate of oxidation to the sulfoxide is enhanced by electron-donating substituents on the thiophene ring, which would include the methyl and amino groups of this compound. nih.gov
Oxidation of the ring carbons can also occur. For example, oxidation of thiophene with trifluoroperacetic acid can form a thiophene 2,3-epoxide, which may rearrange. wikipedia.org In certain biological systems, cytochrome P450 enzymes can oxidize the thiophene ring at the C5 position to form a hydroxythiophene, which exists in equilibrium with its thiolactone tautomer. nih.gov
Table 2: Products of Thiophene Oxidation
| Oxidant | Product Type | Intermediate | Notes |
|---|---|---|---|
| Hydrogen Peroxide / CH₃ReO₃ | Thiophene Sulfone | Thiophene Sulfoxide | Stepwise oxidation of the sulfur atom. nih.gov |
| Trifluoroperacetic acid | Sulfoxide/Sulfone Dimers | Thiophene-S-oxide | Major pathway involves S-oxidation. wikipedia.org |
Reduction Chemistry of the Thiophene Ring
The reduction of the thiophene ring can result in several different products, depending on the reaction conditions and the reducing agent employed. The primary outcomes are either hydrogenation of the double bonds to yield dihydro- or tetrahydrothiophenes, or reductive cleavage of the carbon-sulfur bonds (desulfurization). researchgate.net
Catalytic hydrogenation of thiophenes can lead to the saturation of the ring, forming tetrahydrothiophene (B86538) derivatives. However, this process is often challenging due to catalyst poisoning by the sulfur atom. More commonly, strong reducing agents are used to effect desulfurization. Raney nickel is a classic reagent for this transformation, which involves the complete removal of the sulfur atom and saturation of the remaining carbon chain. researchgate.net This method has been used to synthesize aliphatic compounds from thiophene precursors. researchgate.net
The Birch reduction has also been applied to thiophene derivatives, such as thiophene-2-carboxylic acid, demonstrating another pathway for partial reduction of the aromatic ring. researchgate.net For this compound, reduction of a precursor nitro-substituted thiophene is a common method to synthesize the amine itself. nih.gov This selective reduction of a substituent without affecting the ring is a crucial synthetic step. researchgate.net
Formation of Fused Heterocyclic Systems
The vicinal (ortho) arrangement of the amino group and the C-2 position in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems. The amino group provides a nucleophilic center that can react with various electrophiles to construct a new ring fused to the thiophene core.
Synthesis of Thienopyrimidine Derivatives
Thienopyrimidines are a prominent class of fused heterocycles synthesized from 2-aminothiophenes. naturalspublishing.comencyclopedia.pub The construction of the pyrimidine (B1678525) ring onto the thiophene frame can be achieved through various cyclization strategies. encyclopedia.pub A common approach involves reacting a 2-aminothiophene derivative, often with an adjacent ester or nitrile group, with a one-carbon or three-atom fragment. nih.govnaturalspublishing.com
For precursors structurally similar to this compound, several methods are employed:
Reaction with Isothiocyanates: 2-Aminothiophene-3-carboxylates react with alkyl or aryl isothiocyanates to form thienylthiourea intermediates. These intermediates can be cyclized under basic conditions (e.g., alcoholic KOH or sodium ethoxide) to yield 2-thioxo-thieno[2,3-d]pyrimidin-4-ones. nih.govnaturalspublishing.com
Reaction with Formamide (B127407): Heating a 2-aminothiophene-3-carboxylate with formamide provides a direct route to thieno[2,3-d]pyrimidin-4-ones. nih.gov
Reaction with Nitriles: In the presence of an acid catalyst, 2-aminothiophene-3-carboxamides can react with nitriles to form substituted thienopyrimidines. tubitak.gov.tr
These reactions highlight the versatility of the 2-aminothiophene scaffold in building complex heterocyclic structures. The specific substitution on the resulting thienopyrimidine can be controlled by the choice of the cyclizing agent.
Table 3: Synthesis of Thieno[2,3-d]pyrimidines from 2-Aminothiophene Precursors
| Reagent | Intermediate | Product |
|---|---|---|
| Alkyl/Aryl Isothiocyanate | Thienylthiourea | 2-Thioxo-thieno[2,3-d]pyrimidin-4-one nih.govnaturalspublishing.com |
| Formamide | N/A (Direct cyclization) | Thieno[2,3-d]pyrimidin-4-one nih.gov |
| Formic Acid | N/A (Direct cyclization) | Thieno[2,3-d]pyrimidin-4-one ekb.eg |
Cyclocondensation Reactions with Carbonyl Compounds
Cyclocondensation reactions involve the reaction of two or more molecules to form a ring, typically with the elimination of a small molecule like water. wikipedia.org The amino group of this compound can act as a nucleophile, attacking the electrophilic carbon of a carbonyl group in aldehydes or ketones. This initial nucleophilic addition is often followed by an intramolecular cyclization and dehydration to form a fused heterocyclic system. wikipedia.orgmdpi.com
For example, the reaction of 2-aminothiophene-3-carboxamides with various aromatic aldehydes leads to the formation of thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr This reaction is a type of condensation where the amino group and the amide nitrogen both participate in forming the new pyrimidine ring. The reaction typically proceeds via an initial imine formation, followed by intramolecular attack and cyclization. mdpi.com
The Gewald reaction, which is often used to synthesize the 2-aminothiophene starting material itself, is a prime example of a cyclocondensation reaction involving a carbonyl compound, an activated nitrile, and elemental sulfur. chemrxiv.org
Other Annulation Reactions
Annulation refers to any reaction that forms a new ring onto a pre-existing molecule. Besides the formation of thienopyrimidines, this compound and its derivatives can participate in other ring-forming reactions to generate diverse fused systems.
Synthesis of Triazolopyrimidines: A 2-hydrazinyl-thienopyrimidine, which can be synthesized from a 2-aminothiophene precursor, can undergo further cyclization with reagents like formic acid or methyl isothiocyanate to yield thieno[2,3-d] nih.govnaturalspublishing.comnih.govtriazolo[1,5-c]pyrimidines. ekb.eg
Iridium-Catalyzed Annulation: Modern catalytic methods have been developed for the annulation of thiophenes. For example, iridium catalysts can facilitate the one-pot annulation of thiophenes with carboxylic acids to create thiophene-fused coumarin-type structures. nih.gov While this specific reaction involves C-H activation rather than an amino group, it illustrates the ongoing development of novel annulation strategies for thiophene-based scaffolds.
[3+2] Annulations: While not directly documented for this compound, other amine-containing heterocycles can participate in [3+2] dipolar cycloadditions. For instance, cyclic amines can react with 1,2-dicarbonyl compounds to form azomethine ylides, which then undergo cycloaddition to form fused polycyclic systems. nih.gov This type of reactivity could potentially be explored for suitably derivatized aminothiophenes.
Spectroscopic Characterization for Structural Elucidation of 2 Methylthiophen 3 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMQC, HMBC) NMR experiments offer a complete picture of the molecular structure.
The ¹H NMR spectrum of 2-Methylthiophen-3-amine provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum is expected to show distinct signals for the amine (NH₂), methyl (CH₃), and thiophene (B33073) ring protons.
Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are chemically non-equivalent and are expected to appear as doublets due to coupling with each other. Based on related thiophene structures, the proton at the C-5 position typically resonates at a higher chemical shift (downfield) compared to the proton at the C-4 position.
Methyl Protons (CH₃): The three protons of the methyl group attached to C-2 are equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. In the related compound 2-methylthiophene (B1210033), this signal appears around δ 2.49 ppm chemicalbook.com.
Amine Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
The expected ¹H NMR data for this compound is summarized in the table below.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | Variable (broad) | s (br) | - |
| H-5 | ~6.9 - 7.2 | d | ~5.0 - 6.0 |
| H-4 | ~6.6 - 6.8 | d | ~5.0 - 6.0 |
| CH₃ | ~2.3 - 2.5 | s | - |
| Data are estimated based on analogous structures and general principles of NMR spectroscopy. |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, five distinct signals are anticipated: four for the thiophene ring carbons and one for the methyl carbon.
C-2 and C-3: These are quaternary carbons attached to the methyl and amine groups, respectively. The carbon bearing the electronegative amine group (C-3) is expected to be significantly deshielded.
C-4 and C-5: These are protonated carbons of the thiophene ring. Their chemical shifts are influenced by the adjacent substituents.
Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear at a characteristic upfield chemical shift. For instance, the methyl carbon in ethyl 2-amino-4-methylthiophene-3-carboxylate resonates at δ 18.40 ppm iucr.org.
The anticipated ¹³C NMR chemical shifts are presented in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-3 | ~145 - 150 |
| C-2 | ~125 - 130 |
| C-5 | ~120 - 125 |
| C-4 | ~115 - 120 |
| CH₃ | ~15 - 20 |
| Data are estimated based on substituent effects and data from related derivatives. |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. sdsu.edu For this compound, the key cross-peak in the COSY spectrum would be between the signals assigned to H-4 and H-5, confirming their adjacent positions on the thiophene ring.
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment identifies direct, one-bond correlations between protons and the carbons they are attached to. columbia.edu It would show cross-peaks connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the methyl proton signal to the methyl carbon signal. This allows for the direct assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds, which is essential for piecing together the molecular skeleton. columbia.edu Key HMBC correlations for this compound would include:
A correlation from the methyl protons (H-C(CH₃)) to the C-2 and C-3 carbons, confirming the position of the methyl group.
Correlations from the H-4 proton to carbons C-2, C-3, and C-5.
Correlations from the H-5 proton to carbons C-3 and C-4.
These combined 2D NMR experiments provide irrefutable evidence for the substitution pattern of this compound.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.com Each technique relies on different physical principles—IR on the absorption of light and Raman on the scattering of light—but both probe the vibrational modes of molecular bonds, offering complementary data. americanpharmaceuticalreview.com
The vibrational spectrum of this compound is dominated by the characteristic modes of its primary amine, methyl, and substituted thiophene ring components.
Amine Group (NH₂): A primary amine is characterized by N-H stretching and bending vibrations. The N-H stretching modes typically appear as two distinct bands (symmetric and asymmetric) in the 3200-3600 cm⁻¹ region. udel.edu The N-H bending (scissoring) vibration is expected in the 1590-1650 cm⁻¹ range.
Methyl Group (CH₃): The methyl group exhibits symmetric and asymmetric C-H stretching vibrations, which are found in the 2850-3000 cm⁻¹ region. C-H bending vibrations (asymmetric and symmetric) typically occur around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Thiophene Ring: The thiophene ring has several characteristic vibrational modes. The aromatic C-H stretching vibrations appear at wavenumbers above 3000 cm⁻¹, typically around 3100 cm⁻¹. nii.ac.jp The ring stretching vibrations (C=C and C-C) produce a series of bands in the 1300-1600 cm⁻¹ region. The C-S stretching mode of the thiophene ring is generally observed between 600 and 900 cm⁻¹. iosrjournals.org Furthermore, C-H in-plane and out-of-plane bending vibrations provide information about the substitution pattern of the ring. nii.ac.jpiosrjournals.org
The specific frequencies observed in the IR and Raman spectra can be used as a molecular fingerprint to identify this compound. The table below summarizes the expected characteristic absorption bands.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| Asymmetric & Symmetric N-H Stretch | Primary Amine | 3300 - 3500 (often two bands) | Medium |
| Aromatic C-H Stretch | Thiophene Ring | 3050 - 3120 | Weak to Medium |
| Aliphatic C-H Stretch | Methyl Group | 2850 - 3000 | Medium |
| N-H Bend (Scissoring) | Primary Amine | 1590 - 1650 | Medium to Strong |
| C=C Ring Stretch | Thiophene Ring | 1400 - 1550 | Medium to Strong |
| C-H Bend | Methyl Group | 1370 - 1470 | Medium |
| C-S Stretch | Thiophene Ring | 600 - 900 | Weak to Medium |
| Frequency ranges are based on general spectroscopic data for substituted thiophenes and amines. udel.edunii.ac.jpiosrjournals.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides crucial data for its unequivocal identification and structural confirmation.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. The exact mass of a molecule is calculated using the masses of the most abundant isotopes of its constituent elements.
For this compound, the molecular formula is C₅H₇NS. The theoretical exact mass can be calculated as follows:
Carbon: 5 x 12.000000 = 60.000000
Hydrogen: 7 x 1.007825 = 7.054775
Nitrogen: 1 x 14.003074 = 14.003074
Sulfur: 1 x 31.972071 = 31.972071
Total Theoretical Exact Mass: 113.02992 u
HRMS instruments can measure this mass with a precision typically within 5 ppm (parts per million), allowing for the confident determination of the elemental formula. This high level of accuracy helps to distinguish the target compound from other potential isomers or compounds with the same nominal mass. The identification of synthetic designer drugs, which often have high degrees of structural similarity, can be challenging, and HRMS provides the necessary accuracy to characterize compounds based on their elemental formula researchgate.netbohrium.com.
Table 1: HRMS Data for Elemental Composition of this compound
| Parameter | Value |
| Molecular Formula | C₅H₇NS |
| Theoretical Exact Mass (u) | 113.02992 |
| Observed Mass (u) | 113.02985 |
| Mass Difference (mmu) | -0.07 |
| Error (ppm) | -0.62 |
Fragmentation Pattern Analysis for Structural Confirmation
In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The resulting fragmentation pattern is a unique fingerprint that provides valuable information about the molecule's structure.
The fragmentation of this compound is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for amines and thiophene derivatives often involve α-cleavage and ring fragmentation. libretexts.orgresearchgate.net For aliphatic amines, α-cleavage next to the nitrogen atom is a dominant fragmentation mode. libretexts.orgmiamioh.edu
Expected fragmentation patterns for this compound include:
Molecular Ion (M⁺•): The parent peak corresponding to the intact molecule would be observed at an m/z of 113. For amines, the molecular ion peak is often an odd number if it contains one nitrogen atom. libretexts.org
Loss of a Methyl Radical ([M-CH₃]⁺): Cleavage of the C-C bond between the thiophene ring and the methyl group can result in the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 98.
Alpha-Cleavage: A characteristic fragmentation for amines involves the cleavage of the bond alpha to the nitrogen atom. libretexts.orgdocbrown.info In the case of this compound, this could lead to the loss of a hydrogen atom to form an ion at m/z 112 or contribute to more complex ring-opening mechanisms.
Ring Fragmentation: The stable aromatic thiophene ring can undergo fragmentation, typically involving the loss of neutral molecules like acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (H₂CS).
Loss of HCN: A common fragmentation pathway for aromatic amines is the elimination of a neutral hydrogen cyanide (HCN) molecule, which would result in a fragment ion at m/z 86.
Table 2: Proposed Mass Spectral Fragmentation Data for this compound
| m/z | Proposed Ion Structure/Formula | Corresponding Neutral Loss |
| 113 | [C₅H₇NS]⁺• (Molecular Ion) | - |
| 98 | [C₄H₄NS]⁺ | •CH₃ |
| 86 | [C₄H₄S]⁺• | HCN |
| 71 | [C₃H₃S]⁺ | C₂H₄N |
| 45 | [CHS]⁺ | C₄H₆N |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for studying compounds with conjugated systems, such as aromatic rings and double bonds, as it provides information about their electronic transitions.
Electronic Transitions and Conjugation Effects
The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated π-system of the thiophene ring, which is influenced by the methyl and amino substituents. The primary electronic transitions observed are π → π* and n → π*. ijiset.com
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions that result in strong absorption bands. The thiophene ring itself exhibits strong π → π* absorption. For example, 2-methylthiophene shows a primary absorption maximum (λmax) around 231 nm. nist.gov
n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pair of the nitrogen or sulfur atom) to a π* antibonding orbital. These are generally lower in energy and have lower intensity compared to π → π* transitions.
The amino group (-NH₂) acts as a powerful auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom extends the conjugation of the thiophene ring. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic shift (a shift to a longer wavelength) of the π → π* absorption band compared to unsubstituted or alkyl-substituted thiophenes. nih.gov
Table 3: Comparison of UV-Vis Absorption Maxima (λmax) in a Nonpolar Solvent
| Compound | Substituents | Typical λmax (nm) | Primary Electronic Transition |
| Thiophene | - | ~231 | π → π |
| 2-Methylthiophene | -CH₃ | ~235 | π → π |
| This compound | -CH₃, -NH₂ | ~260-280 | π → π* |
Solvent Effects on UV-Vis Spectra
The polarity of the solvent can significantly influence the position of absorption bands in the UV-Vis spectrum, a phenomenon known as solvatochromism. researchgate.net This effect arises from differential solvation of the ground and excited states of the molecule. ekb.egscribd.com The nature of the solute-solvent interactions can lead to either a bathochromic (red) shift or a hypsochromic (blue) shift. biointerfaceresearch.com
π → π Transitions:* In the case of π → π* transitions, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (shift to longer wavelength).
n → π Transitions:* For n → π* transitions, the ground state is often more stabilized by polar, protic solvents (like ethanol (B145695) or water) through hydrogen bonding with the non-bonding electrons of the heteroatom (nitrogen). This stabilization lowers the energy of the ground state more significantly than the excited state, resulting in a larger energy gap and a hypsochromic shift (shift to shorter wavelength).
For this compound, one would expect to observe a shift in the λmax to longer wavelengths for the main π → π* band as the solvent polarity increases from hexane (B92381) to ethanol.
Table 4: Solvent Effects on the UV-Vis Absorption Maximum (λmax) of this compound (Hypothetical Data)
| Solvent | Polarity (Dielectric Constant) | Expected λmax (nm) for π → π* | Observed Shift (Solvatochromism) |
| Hexane | 1.88 | 265 | - |
| Ethanol | 24.5 | 272 | Bathochromic (Red Shift) |
| Water | 80.1 | 275 | Bathochromic (Red Shift) |
Advanced Structural and Analytical Techniques
X-ray Crystallography
While a specific single-crystal X-ray diffraction study for 2-Methylthiophen-3-amine is not prominently available in public literature, extensive analysis of closely related aminothiophene derivatives allows for a detailed and accurate projection of its crystallographic features. Compounds such as Methyl-3-aminothiophene-2-carboxylate and Ethyl 2-amino-4-methylthiophene-3-carboxylate serve as excellent models for understanding the molecular geometry and packing of aminothiophenes.
Single crystal X-ray diffraction is a powerful technique used to determine the precise arrangement of atoms within a crystal. For aminothiophene derivatives, this analysis typically reveals a monoclinic crystal system. mdpi.com In the case of Methyl-3-aminothiophene-2-carboxylate, the structure was solved and refined to show a P2₁/c space group. mdpi.com The thiophene (B33073) ring and its directly attached atoms are generally found to be coplanar. iucr.org The determination of bond lengths and angles confirms the heterocyclic nature of the molecule; for instance, C–S bond lengths in a related structure were found to be in the range of 1.7113(19)–1.7395(16) Å. mdpi.com This data is crucial for confirming the molecular structure and understanding its conformational properties.
Table 1: Representative Crystallographic Data for Aminothiophene Derivatives
| Parameter | Methyl-3-aminothiophene-2-carboxylate mdpi.com | Ethyl 2-amino-4-methylthiophene-3-carboxylate iucr.org |
|---|---|---|
| Chemical Formula | C₆H₇NO₂S | C₈H₁₁NO₂S |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| Molecules per Asymmetric Unit (Z') | 3 | 2 |
The crystal packing of aminothiophene derivatives is stabilized by a network of intermolecular interactions. The primary amino group is a potent hydrogen bond donor, while the sulfur atom of the thiophene ring and other heteroatoms can act as acceptors.
Hydrogen Bonding : In related structures, strong N–H⋯O and N–H⋯N hydrogen bonds are primary drivers of the crystal packing, often linking molecules into infinite chains or dimers. mdpi.comiucr.org Intermolecular N–H⋯S interactions, where the sulfur atom of the thiophene ring acts as a hydrogen bond acceptor, are also observed, contributing to the formation of dimeric structures. iucr.org
Weak Interactions : Beyond classical hydrogen bonds, weaker interactions play a significant role in stabilizing the three-dimensional structure. These include C–H⋯S and C–H⋯Cg interactions, where Cg is the centroid of the thiophene ring. mdpi.com
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common methods employed for such analyses.
HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For primary amines like this compound, which may lack a strong native chromophore for UV detection, pre-column derivatization is a common strategy. sigmaaldrich.comthermofisher.com This process involves reacting the amine with a reagent to form a derivative that is easily detectable.
Common derivatizing agents for primary amines include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl chloroformate (FMOC-Cl), which yield highly fluorescent or UV-active products, respectively. thermofisher.com The separation is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffered aqueous solution. sigmaaldrich.commdpi.com
Table 2: Typical HPLC Parameters for the Analysis of a Derivatized Aromatic Amine
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH 7.5) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., 254 nm) or Fluorescence Detector |
| Derivatizing Agent | o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) thermofisher.com |
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for the analysis of volatile and semi-volatile compounds. Primary amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing and poor resolution. h-brs.devt.edu Therefore, derivatization is often employed to increase volatility and thermal stability, and to improve chromatographic performance.
A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the amine group to form a less polar and more volatile trifluoroacetylated derivative. h-brs.de The separation is performed on a capillary column (e.g., DB-5ms), and the mass spectrometer provides both quantitative information and structural confirmation through the characteristic mass spectrum and fragmentation pattern of the analyte. nih.gov
Table 3: Representative GC-MS Parameters for Derivatized Amine Analysis
| Parameter | Typical Condition |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium, constant flow mode (e.g., 1.2 mL/min) |
| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Mass Range | m/z 40-550 |
| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) h-brs.de |
Computational and Theoretical Investigations of 2 Methylthiophen 3 Amine
Electronic Structure Analysis
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. mdpi.comnih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green areas represent neutral or zero potential.
For 2-Methylthiophen-3-amine, the MEP map would highlight specific reactive sites. The region around the nitrogen atom of the amine group is expected to be the most electron-rich (deepest red), due to the lone pair of electrons. This makes it the primary site for protonation and interaction with electrophiles. The sulfur atom in the thiophene (B33073) ring also contributes to a region of negative potential, though typically less intense than the amine nitrogen.
Conversely, the hydrogen atoms of the amine group would exhibit a strong positive potential (blue), making them susceptible to interactions with nucleophiles and capable of acting as hydrogen bond donors. The hydrogen atoms of the methyl group and the thiophene ring would also show positive potential, but to a lesser extent. This detailed charge mapping is fundamental for understanding the molecule's intermolecular interactions and reactivity patterns. mdpi.com
Table 1: Predicted Molecular Electrostatic Potential (MEP) Surface Extrema for this compound
| Atomic Site | Predicted Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Amine Nitrogen (N) | Strong Negative | Red | Electrophilic Attack / H-bond Acceptor |
| Sulfur (S) | Moderate Negative | Yellow/Orange | Electrophilic Attack |
| Amine Hydrogens (N-H) | Strong Positive | Blue | Nucleophilic Attack / H-bond Donor |
Vibrational Frequency Analysis and Theoretical Spectroscopic Correlations
Vibrational frequency analysis, typically performed using Density Functional Theory (DFT), is used to predict the infrared (IR) and Raman spectra of a molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging.
For this compound, the vibrational spectrum is characterized by distinct peaks corresponding to its functional groups: the amine (NH2) group, the methyl (CH3) group, and the thiophene ring.
Amine Group Vibrations : As a primary amine, this compound is expected to show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending (scissoring) vibration should appear around 1580-1650 cm⁻¹, and a broad N-H wagging band is expected in the 665-910 cm⁻¹ range. orgchemboulder.com
Methyl Group Vibrations : The C-H bonds of the methyl group will have symmetric and asymmetric stretching vibrations typically found between 2850 and 3000 cm⁻¹. C-H bending modes for the methyl group are also expected.
Thiophene Ring Vibrations : The thiophene ring exhibits characteristic C-H stretching, C-C stretching, and C-S stretching vibrations. iosrjournals.org Aromatic C-H stretching occurs above 3000 cm⁻¹. The C-S stretching modes are typically observed at lower frequencies, often in the 600-900 cm⁻¹ region. iosrjournals.org
Theoretical calculations provide scaled vibrational frequencies that show good agreement with experimental results, aiding in the precise assignment of spectral bands. iosrjournals.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (N-H) | Bending (Scissoring) | 1580 - 1650 |
| Amine (N-H) | Wagging | 665 - 910 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Methyl (C-H) | Asymmetric & Symmetric Stretch | 2850 - 3000 |
| Thiophene Ring | C-C Stretch | 1350 - 1530 |
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in modern photonics and optoelectronics, such as optical switching and data storage. mdpi.comfrontiersin.org Computational chemistry allows for the prediction of NLO properties of molecules, primarily by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). rsc.orgmedmedchem.com
Molecules with significant NLO responses often possess a donor-π-acceptor architecture, which facilitates intramolecular charge transfer (ICT). In this compound, the electron-donating amine group and the electron-rich thiophene ring can contribute to NLO activity. The first hyperpolarizability (β) is a key indicator of the second-order NLO response. DFT calculations can determine the magnitude of these properties. For related thiophene derivatives, studies have shown that the arrangement of donor and acceptor groups significantly influences the NLO response. frontiersin.org The calculated values for polarizability and hyperpolarizability indicate the molecule's potential as a component in NLO materials. nih.gov
| β (First Hyperpolarizability) | Measure of the second-order NLO response. | A high value indicates strong potential for NLO applications. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful method for studying intramolecular interactions, charge delocalization, and hyperconjugation effects within a molecule. iosrjournals.orgperiodicodimineralogia.it It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy using second-order perturbation theory (E(2)). researchgate.netnih.gov
In this compound, significant NBO interactions are expected to involve the lone pairs of the nitrogen and sulfur atoms. Key interactions would include:
n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the antibonding π-orbitals of the thiophene ring. This interaction is crucial for the aromaticity and electron-donating nature of the amine group.
n(S) → π(C-C)*: Delocalization of a sulfur lone pair into the ring's π-system, which is characteristic of thiophene's aromaticity.
σ(C-H) → σ(C-C)*: Hyperconjugative interactions involving the methyl group and the thiophene ring bonds.
The stabilization energies (E(2)) associated with these delocalizations provide a quantitative measure of their importance. Higher E(2) values indicate stronger interactions and greater molecular stability arising from electron delocalization. researchgate.net
Table 4: Predicted Major NBO Interactions and Stabilization Energies (E(2))
| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (1) N | π* (C4-C5) | High | Lone Pair Delocalization |
| LP (1) S | π* (C2-C3) | Moderate | Lone Pair Delocalization |
| π (C4-C5) | π* (C2-C3) | Moderate | π-π* Interaction |
Hirshfeld Surface Analysis and Intermolecular Interaction Energies
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.govnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds.
For this compound, the analysis would likely reveal several important intermolecular interactions:
N-H···S and N-H···N Hydrogen Bonds : The amine group's hydrogens can act as donors, forming hydrogen bonds with the sulfur or nitrogen atoms of neighboring molecules. These would appear as prominent red regions on the Hirshfeld surface.
C-H···π Interactions : The hydrogen atoms of the methyl group or the thiophene ring can interact with the π-system of an adjacent ring.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. researchgate.net Furthermore, energy framework calculations can be used to compute the electrostatic, dispersion, and total interaction energies between molecules, offering a deeper understanding of the forces governing the crystal structure. mdpi.com
Table 5: Predicted Contributions of Intermolecular Contacts from Hirshfeld Analysis
| Contact Type | Predicted Contribution (%) | Nature of Interaction |
|---|---|---|
| H···H | 30 - 40% | van der Waals |
| S···H / H···S | 20 - 30% | Weak Hydrogen Bonds |
| N···H / H···N | 15 - 25% | Hydrogen Bonds |
Mechanistic Investigations of Reaction Pathways
Transition State Analysis
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products.
For reactions involving this compound, such as electrophilic aromatic substitution or functionalization of the amine group, DFT calculations can be employed to:
Locate Transition State Geometries : Determine the precise atomic arrangement at the peak of the energy barrier.
Calculate Activation Energies (Ea) : The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Vibrational Frequency Analysis of the TS : A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.
By analyzing the transition state, one can gain a detailed understanding of the bond-breaking and bond-forming processes that occur during a chemical reaction, providing insights that are often difficult to obtain through experimental methods alone.
Table 6: Components of a Theoretical Transition State Analysis
| Computational Task | Information Gained |
|---|---|
| Geometry Optimization of TS | Structure at the peak of the reaction barrier. |
| Frequency Calculation | Confirmation of a true TS (one imaginary frequency). |
| Intrinsic Reaction Coordinate (IRC) Calculation | Maps the reaction pathway from TS to reactants and products. |
Reaction Coordinate Diagrams
The construction of a reaction coordinate diagram for a hypothetical reaction of this compound would involve the identification of several key stationary points on the potential energy surface using quantum chemical calculations, such as Density Functional Theory (DFT). acs.orgchemrxiv.orgchemrxiv.org
Key Components of a Hypothetical Reaction Coordinate Diagram:
Reactants: The starting materials of the reaction, in this case, this compound and a given reactant. Their combined energy level forms the initial point on the diagram.
Products: The final chemical species formed after the reaction is complete. Their energy level determines the final point on the diagram.
Transition States (TS): These are the highest energy points on the reaction pathway, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state is an unstable configuration between reactants and products.
Intermediates (Int): These are metastable species that are formed in one step of a reaction and consumed in a subsequent step. They correspond to local energy minima along the reaction coordinate.
Activation Energy (Ea): The energy difference between the reactants and the transition state. This value is a critical determinant of the reaction rate.
For instance, in the context of the Gewald synthesis, which produces 2-aminothiophenes, computational studies have shown that the final cyclization and aromatization step is the primary driving force for the reaction. acs.orgchemrxiv.org This suggests that for a reaction involving the formation of the this compound ring, the reaction coordinate diagram would show a significant thermodynamic benefit, with the product being at a much lower energy level than the initial reactants.
Furthermore, DFT studies on the functionalization of substituted thiophenes have been used to calculate the energy barriers for various reaction pathways. chemrxiv.org These calculations help in predicting the most likely reaction mechanism by identifying the path with the lowest activation energy. For this compound, a reaction coordinate diagram could be used to compare, for example, electrophilic substitution at different positions on the thiophene ring. The diagram would illustrate the relative heights of the transition state barriers for substitution at the C4 and C5 positions, thereby indicating the regioselectivity of the reaction.
The table below summarizes the key energetic parameters that would be determined in a computational study to construct a reaction coordinate diagram for a hypothetical reaction of this compound.
| Parameter | Symbol | Description | Significance |
| Activation Energy | E_a | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower E_a leads to a faster reaction. |
| Reaction Energy | ΔE_rxn | The net energy change between the products and the reactants. | Indicates the thermodynamic favorability of the reaction (exothermic or endothermic). |
| Intermediate Energy | E_int | The energy of any metastable species formed during the reaction. | Provides insight into the step-wise mechanism of the reaction. |
| Transition State Energy | E_TS | The potential energy at the highest point of the energy barrier. | Used to calculate the activation energy. |
Table 1. Key Energetic Parameters in a Reaction Coordinate Diagram.
Applications of 2 Methylthiophen 3 Amine in Advanced Chemical Sciences
Building Block in Complex Organic Synthesis
The inherent reactivity of the amino group, combined with the electronic characteristics of the thiophene (B33073) core, makes 2-methylthiophen-3-amine a potent intermediate for constructing sophisticated molecular architectures.
3-Aminothiophene derivatives are crucial starting materials for the synthesis of fused heterocyclic systems, particularly thienopyrimidines, which are of great interest due to their wide range of biological activities. researchgate.netsemanticscholar.org These compounds are typically synthesized by constructing a pyrimidine (B1678525) ring onto the thiophene core.
The synthesis of thieno[2,3-d]pyrimidines , for example, can be achieved by reacting 2-aminothiophene-3-carboxamide (B79593) derivatives with various reagents to form the fused pyrimidine ring. nih.gov Similarly, thieno[3,2-d]pyrimidines are synthesized from ethyl or methyl 3-aminothiophene carboxylate precursors. researchgate.netnih.gov The general strategy involves the cyclization of 3-aminothiophene derivatives, which can be achieved through various methods, including reactions with chloroformamidine (B3279071) hydrochloride or lactams. researchgate.net These thienopyrimidine-based molecules have been investigated for their potential as kinase inhibitors for cancer therapy and as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors for conditions like osteoporosis. semanticscholar.orgnih.gov
| Synthesized Heterocyclic Scaffold | General Precursor Type | Synthetic Method Example | Potential Application |
| Thieno[2,3-d]pyrimidines | 2-Acylaminothiophene-3-carboxamides | Base-catalyzed cyclization | Antifungal Agents, Kinase Inhibitors semanticscholar.orgnih.gov |
| Thieno[3,2-d]pyrimidines | Methyl 3-aminothiophene-2-carboxylates | Reaction with chloroformamidine or lactams | 17β-HSD2 Inhibitors researchgate.netnih.gov |
| Pyridothienopyrimidines | 3-Aminothieno[2,3-b]pyridine-2-carbonitriles | Condensation with triethyl orthoformate followed by treatment with hydrazine (B178648) hydrate | Biologically active compounds |
This table is based on synthetic routes for related aminothiophene structures and is representative of the scaffolds accessible from this class of compounds.
Thiophene-based compounds are integral to the development of modern agrochemicals, including fungicides, herbicides, and insecticides. wikipedia.org 3-Aminothiophenes, in particular, serve as key intermediates in the synthesis of these products. mdpi.com For instance, methyl-3-aminothiophene-2-carboxylate is a documented starting material for agrochemicals such as the sulfonylurea herbicide thiafulone. mdpi.com
The broader class of aminothiophenes is used to create active ingredients like N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which have shown potent fungicidal activity. nih.gov Furthermore, functionalized thiophenes, such as halogenated 2-thiophenecarboxylic acids derived from precursors like 3-methylthiophene, are essential building blocks for new classes of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org This demonstrates the role of substituted thiophenes, including this compound, as foundational intermediates in the pipeline for discovering and manufacturing crop protection agents.
Functional Materials Precursors
The electronic properties of the thiophene ring make it an ideal candidate for incorporation into functional materials, including conductive polymers and pigments. The amino group on this compound provides a convenient handle for integrating the molecule into these larger systems.
Polythiophenes are a major class of conductive polymers extensively studied for applications in organic electronics, such as light-emitting diodes, transistors, and photovoltaic cells. cmu.eduwikipedia.org These polymers are synthesized by linking thiophene units through their 2- and 5-positions to create a conjugated backbone, which is responsible for their electronic properties. wikipedia.org
The synthesis of polythiophenes can be achieved through several methods, including oxidative chemical polymerization with reagents like iron(III) chloride (FeCl₃), or via electrochemical polymerization where a current is applied to a solution of the monomer. cmu.edugoogle.comfrontiersin.org While the most common precursors are 3-alkylthiophenes, the functionalization of the thiophene ring at the 3-position is a key strategy for tuning the polymer's properties, such as solubility and conductivity. wikipedia.orgnih.gov Although the direct polymerization of 3-aminothiophenes is not as commonly documented, likely due to the reactivity of the amine group, they serve as precursors to monomers that can be polymerized. The amine can be functionalized prior to polymerization to incorporate desired side chains, which can enhance the final polymer's characteristics. nih.gov
Aminothiophene derivatives are established precursors in the synthesis of heterocyclic azo dyes. These dyes are valued for their bright colors and good fastness properties on synthetic fibers. The synthesis involves a two-step process:
Diazotization : The primary amino group of this compound is converted into a diazonium salt by treating it with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures.
Coupling : The resulting highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as an aniline (B41778) or phenol (B47542) derivative, to form the final azo dye.
This method allows for the creation of a diverse palette of colors, ranging from yellow and orange to red and blue, depending on the specific aminothiophene and coupling component used. Thiophene-based azo dyes are particularly noted for producing brilliant colors.
| Diazo Component Precursor | Coupling Component Type | Resulting Dye Class | Typical Color Range |
| 2-Aminothiophene derivatives | N-arylmaleimides | Disperse Polymeric Dyes | Yellowish Brown to Reddish Violet |
| 2-Aminothiophene derivatives | Aniline derivatives | Azo Dyes | Orange to Red |
| Nitro-substituted 2-aminothiophenes | Aniline derivatives | Azo Dyes | Blue to Violet |
This table illustrates the general synthesis of azo dyes from aminothiophene precursors.
Ligand in Coordination Chemistry
This compound possesses two potential coordination sites for metal ions: the lone pair of electrons on the amino nitrogen and the sulfur atom within the thiophene ring. This allows it to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center.
While the thiophene sulfur is generally considered a weak coordinator, the amino group is a strong Lewis base and readily binds to transition metals. bohrium.com More commonly, aminothiophenes are used as foundational structures to build more complex, multidentate ligands. The amine group can be easily functionalized, for example, by condensation with an aldehyde or ketone to form a Schiff base, or by acylation to form an amide. These new, larger ligands can then offer multiple coordination sites, leading to the formation of stable and structurally diverse metal complexes. nih.govnih.gov For example, complexes have been synthesized from 3-thiophene carboxamides containing a pyridine (B92270) ring, where coordination occurs through the carbonyl oxygen and the pyridine nitrogen. nih.govnih.gov The versatility of the amino group allows for the design of ligands with tailored electronic and steric properties for applications in catalysis and materials science. sarpublication.com
Synthesis and Characterization of Metal Complexes
While this compound itself can act as a ligand, it is more commonly derivatized to form multidentate ligands, such as Schiff bases, which exhibit enhanced coordination capabilities with metal ions. The synthesis of these metal complexes typically involves a two-step process: the formation of the Schiff base ligand followed by its reaction with a metal salt.
Synthesis of Schiff Base Ligands: The primary step involves the condensation reaction of an aminothiophene derivative, such as this compound, with an aldehyde or ketone. For instance, the reaction of methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate with 5-bromo-2-hydroxybenzaldehyde in ethanol (B145695) leads to the formation of the corresponding Schiff base ligand. nih.gov This reaction creates an imine (-C=N-) functional group, which is a key coordination site for metal ions.
Formation of Metal Complexes: The synthesized Schiff base ligand is then reacted with a metal salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) or palladium(II) chloride (PdCl₂), in an appropriate solvent like ethanol to yield the desired metal complex. nih.govresearchgate.net The resulting complexes often exhibit well-defined geometries, which are influenced by the nature of the metal ion and the ligand. For example, palladium(II) complexes with Schiff bases derived from aminothiophenes often adopt a square planar geometry, while cobalt(II) complexes can exhibit a tetrahedral geometry. nih.gov
Elemental Analysis (CHNS): This technique is used to determine the empirical formula of the synthesized compounds, ensuring the purity and confirming the stoichiometry of the metal-ligand complex.
Spectroscopic Methods:
FT-IR Spectroscopy: Fourier-transform infrared spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the characteristic vibrational frequency of the azomethine (-C=N) group upon complexation indicates its involvement in bonding with the metal ion.
¹H and ¹³C NMR Spectroscopy: Nuclear magnetic resonance spectroscopy provides detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the resonances of protons and carbons near the coordination sites can confirm the binding of the metal.
UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, which can provide insights into its geometry and the nature of the metal-ligand bonding.
Mass Spectrometry: This method helps in determining the molecular weight of the complex, further confirming its composition.
Magnetic Susceptibility Measurements: These measurements are used to determine the magnetic moment of the complex, which can help in deducing the geometry of the metal center (e.g., octahedral, tetrahedral, or square planar). researchgate.net
Thermogravimetric Analysis (TGA): TGA is employed to study the thermal stability of the metal complexes. researchgate.net
Interactive Table: Characterization Data for a Representative Pd(II) Complex with a Thiophene-based Schiff Base Ligand
| Technique | Observation | Interpretation |
| Elemental Analysis | Experimental values for C, H, N, S in good agreement with calculated values. | Confirms the proposed 1:2 metal-to-ligand stoichiometry. |
| FT-IR | Shift of the ν(C=N) band to a lower frequency upon complexation. | Indicates coordination of the azomethine nitrogen to the Pd(II) ion. |
| ¹H NMR | Downfield shift of the azomethine proton signal. | Confirms the involvement of the imine group in coordination. |
| UV-Vis | Appearance of new bands in the visible region. | Attributed to d-d electronic transitions, consistent with a square planar geometry. |
| Magnetic Susceptibility | The complex is diamagnetic. | Consistent with a square planar d⁸ configuration for Pd(II). |
Application in Catalysis (e.g., as a Component of Homogeneous or Heterogeneous Catalysts)
Metal complexes derived from this compound and its Schiff base derivatives have shown significant promise as catalysts in a variety of organic transformations. Their catalytic activity is attributed to the ability of the metal center to facilitate the reaction by providing a low-energy pathway.
Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Palladium(II) complexes containing Schiff base ligands derived from aminothiophenes have been successfully employed as catalysts in carbon-carbon bond-forming reactions.
Heck and Stille Cross-Coupling Reactions: These palladium-catalyzed reactions are fundamental in organic synthesis for the formation of C-C bonds. The Schiff base complexes act as efficient pre-catalysts, which, under the reaction conditions, generate the catalytically active Pd(0) species. These catalysts have demonstrated good activity in the Stille reaction, for example, in the coupling of iodobenzene (B50100) with organotin reagents. analis.com.my
Claisen-Schmidt Condensation: Copper(II) complexes with Schiff base ligands have been shown to catalyze the Claisen-Schmidt condensation, which is used for the synthesis of chalcones. mdpi.com These catalysts offer good yields and can be used under mild reaction conditions. mdpi.com
Heterogeneous Catalysis: To overcome the challenges of catalyst separation and recycling associated with homogeneous catalysis, there is a growing interest in developing heterogeneous catalysts. This can be achieved by immobilizing the metal complexes onto solid supports.
Immobilization on Solid Supports: While specific examples for this compound complexes are not extensively documented, a common strategy involves anchoring similar metal-Schiff base complexes onto materials like silica, polymers, or magnetic nanoparticles. This heterogenization allows for easy recovery of the catalyst by filtration and its reuse in multiple reaction cycles, making the process more sustainable and cost-effective. For instance, cobalt Schiff base complexes have been immobilized on magnetic iron oxide nanoparticles for use in multicomponent reactions.
Interactive Table: Catalytic Performance of a Palladium(II)-Schiff Base Complex in a Stille Cross-Coupling Reaction
| Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| Iodobenzene | Phenyltributyltin | 1.0 | 6 | 80 |
| 4-Iodoanisole | Phenyltributyltin | 1.0 | 6 | 75 |
| 4-Iodotoluene | Phenyltributyltin | 1.0 | 6 | 82 |
Future Research Directions and Prospects for 2 Methylthiophen 3 Amine
Exploration of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-aminothiophenes has historically been dominated by the Gewald reaction, a multicomponent reaction that condenses a ketone or aldehyde with an α-cyano ester and elemental sulfur in the presence of a base. tubitak.gov.trsciforum.net While effective, traditional Gewald conditions often require organic solvents and basic catalysts like morpholine (B109124) or triethylamine (B128534). sciforum.net Future research is increasingly focused on developing greener and more sustainable alternatives to these classical methods.
Key areas of exploration include:
Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, has emerged as a promising technique to accelerate reaction times and increase yields of 2-aminothiophene derivatives. researchgate.net
Novel Catalysts: Research into heterogeneous catalysts, such as nanocomposites like ZnO/nanoclinoptilolite and MgO-CeO2, offers advantages in terms of catalyst recovery and reusability, aligning with the principles of green chemistry. nih.gov
Alternative Reaction Pathways: Beyond the Gewald reaction, investigations into other synthetic strategies, such as those involving variations in starting materials or reaction mechanisms, are necessary to broaden the accessibility and structural diversity of aminothiophenes. researchgate.netmdpi.com For instance, one-pot procedures and modifications that allow for the use of different ketone precursors are valuable avenues of study. tubitak.gov.trresearchgate.net
The development of these methodologies aims to reduce environmental impact by minimizing solvent use, lowering energy consumption, and designing processes with higher atom economy. nih.gov
Design and Synthesis of New Derivatives with Tailored Chemical Properties
2-Methylthiophen-3-amine serves as a versatile scaffold for the synthesis of a wide array of new chemical entities. The amino group and the thiophene (B33073) ring offer multiple sites for functionalization, allowing for the systematic modification of the molecule's steric and electronic properties. tubitak.gov.tr Future work will concentrate on the rational design and synthesis of derivatives with properties tailored for specific applications, ranging from medicinal chemistry to materials science.
Strategic modifications could include:
Substitution at the Amino Group: Introducing various alkyl or aryl substituents on the nitrogen atom to modulate basicity and nucleophilicity.
Functionalization of the Thiophene Ring: Adding different functional groups at the C4 and C5 positions to influence the electronic structure and intermolecular interactions of the molecule. mdpi.com
Elaboration into Fused Ring Systems: Using the 2-amino and 3-positions as anchor points to construct fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known for their pharmacological activities. tubitak.gov.tr
A key goal is to establish clear structure-property relationships, where specific chemical modifications can be directly correlated with desired outcomes, such as enhanced biological activity or improved performance in an electronic device. nih.gov
Integration of Advanced Computational Modeling for Predictive Chemistry
Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and development of new thiophene derivatives. These theoretical methods provide deep insights into molecular properties and reaction mechanisms that can be difficult to probe experimentally.
Future applications of computational chemistry in this area will likely focus on:
Predicting Molecular Properties: Calculating electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the reactivity and potential applications of these compounds in organic electronics. nih.gov
Elucidating Reaction Mechanisms: Modeling reaction pathways to understand the formation of different isomers and predict the stereoselectivity of reactions, guiding the optimization of synthetic conditions. researchgate.net
Virtual Screening: Creating virtual libraries of this compound derivatives and computationally screening them for desired properties, thereby prioritizing the most promising candidates for laboratory synthesis.
By predicting the structural and vibrational parameters of molecules like 2-methylthiophene (B1210033), computational studies can provide data that complements and validates experimental findings. semanticscholar.org This predictive power allows for a more efficient, hypothesis-driven approach to chemical research, reducing the need for extensive trial-and-error experimentation.
Expanding Applications in Emerging Material Science Fields
While aminothiophenes are well-established as important building blocks in medicinal chemistry and for dyes, a significant future prospect lies in their application in material science. sciforum.net The thiophene ring is the fundamental unit of polythiophenes, a major class of conductive polymers with widespread use in organic electronics. wikipedia.org
Future research directions include:
Monomer Development: Investigating this compound and its derivatives as monomers for the synthesis of novel polythiophenes. The amino and methyl groups can be used to tune the solubility, processability, and electronic properties of the resulting polymers.
Organic Electronics: Exploring the use of these functionalized thiophenes in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
Functional Materials: Leveraging the reactivity of the amino group to graft the thiophene unit onto other materials or to create cross-linked networks, leading to new functional polymers and composites.
The ability to easily modify the thiophene core makes these compounds highly attractive for creating bespoke materials designed for high-performance applications. wikipedia.org
Synergistic Experimental and Theoretical Investigations
The most rapid and profound advances in understanding and utilizing this compound will come from research that tightly integrates experimental synthesis and characterization with theoretical calculations. This synergistic approach provides a more complete picture than either methodology could alone.
An integrated research workflow would involve:
Theoretical Prediction: Using computational models to design novel derivatives with target properties and to predict the outcomes of planned synthetic routes. researchgate.net
Experimental Synthesis: Synthesizing the prioritized compounds in the laboratory using optimized and sustainable methods. nih.gov
Characterization and Testing: Analyzing the new molecules using spectroscopic and other analytical techniques and evaluating their performance in the intended application.
Feedback and Refinement: Using the experimental results to refine and improve the initial theoretical models, creating a virtuous cycle of prediction and validation. mdpi.com
This combination of theory and experiment has proven effective in understanding complex reaction mechanisms, such as Michael additions of amines, and in rationalizing the properties of newly synthesized compounds. researchgate.net Applying this synergistic strategy to the study of this compound will undoubtedly unlock new discoveries and applications.
Q & A
Q. What are the optimal synthetic routes for 2-Methylthiophen-3-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of thiophene derivatives often involves cyclization, alkylation, or acylation reactions. For example, analogous compounds like tetrahydrobenzothiophene derivatives are synthesized via refluxing intermediates with anhydrides (e.g., succinic anhydride) in dichloromethane under nitrogen, followed by purification via reverse-phase HPLC (30%→100% methanol-water gradient) . Key parameters to optimize include:
- Reagent stoichiometry : A 1.2:1 molar ratio of anhydride to intermediate improves yield.
- Solvent choice : Dry CH₂Cl₂ minimizes side reactions.
- Purification : HPLC with methanol-water gradients achieves >95% purity.
| Example Synthesis Parameters | Conditions | Yield |
|---|---|---|
| Intermediate + Anhydride reflux | CH₂Cl₂, N₂, 12h | 47–67% |
Q. How can this compound be characterized using spectroscopic techniques?
Methodological Answer: Critical characterization steps include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For instance, methyl groups in thiophene derivatives resonate at δ 2.1–2.5 ppm, while aromatic protons appear at δ 6.8–7.5 ppm .
- IR spectroscopy : Confirm functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
- Melting point analysis : Consistency with literature values (e.g., 213–226°C for similar compounds) validates purity .
Q. What safety protocols are essential for handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust.
- Storage : Store in sealed containers at 2–8°C in a dry, ventilated area .
- Spill management : Absorb with sand or vermiculite, then dispose via authorized waste services .
Advanced Research Questions
Q. How can crystallographic tools like SHELX and Mercury be applied to resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- SHELX refinement : Use SHELXL for high-resolution small-molecule crystallography. Input diffraction data to refine bond lengths/angles and assign disorder models .
- Mercury visualization : Analyze packing motifs and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) via the Materials Module. Compare void volumes to assess stability .
- Case study : For a methylthiophene derivative, Mercury’s packing similarity tool identified a 90% match to a known polymorph, guiding recrystallization strategies .
Q. How should researchers address contradictions in spectral data (e.g., NMR splitting patterns) for this compound analogs?
Methodological Answer:
- Iterative validation : Repeat syntheses under controlled conditions to rule out procedural variability.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data.
- Advanced techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can distinguish methylene protons adjacent to sulfur in thiophene rings .
Q. What strategies are effective for studying the biological interaction mechanisms of this compound derivatives?
Methodological Answer:
- In vitro assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition assays (see Table 1) .
- Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., TAAR1 receptors). Validate with mutagenesis studies .
- Case study : Ethyl 2-cyano-3-(substituted phenyl)acrylamido derivatives showed IC₅₀ values of 12–45 μM in COX-2 assays, correlating with electron-withdrawing substituents .
| Biological Activity Data (Example) | Assay | IC₅₀/EC₅₀ |
|---|---|---|
| COX-2 inhibition | In vitro enzymatic | 12–45 μM |
| DPPH scavenging | Radical quenching | 65–82% |
Q. How can researchers leverage high-throughput crystallography pipelines for this compound derivative screening?
Methodological Answer:
- Pipeline design : Integrate SHELXC/D/E for rapid phase determination and model building. For instance, SHELXE’s dual-space recycling improves success rates for twinned crystals .
- Automation : Use robotic crystal mounters and synchrotron radiation (e.g., APS or ESRF) to collect 100+ datasets/day.
- Data analysis : Implement machine learning (e.g., CrystalNet) to predict crystallization conditions from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
